3a-Hydroxy-5b-pregnane-20-one
Description
Historical Context of Neurosteroid Research
The concept of neurosteroids emerged from research demonstrating that the brain is not merely a target for steroid hormones produced elsewhere in the body but is itself a steroidogenic organ. The term "neurosteroid" was first proposed by Étienne-Émile Baulieu to describe steroids synthesized in the nervous system, either from cholesterol or from steroidal precursors that accumulate there. wikipedia.orgnih.gov This discovery challenged the traditional view of the brain as solely a recipient of hormonal signals from endocrine glands.
Further research led to the term "neuroactive steroid," coined by Steven Paul and Robert Purdy in 1992, to define any natural or synthetic steroid that rapidly alters neuronal excitability through non-genomic mechanisms. wikipedia.orgnih.gov This broader definition includes steroids made in the brain and those made by endocrine glands that cross the blood-brain barrier to affect brain function. wikipedia.org Foundational studies in the 1980s revealed that certain reduced metabolites of progesterone (B1679170), such as allopregnanolone (B1667786) and pregnanolone (B1679072), were potent modulators of the GABA-A receptor, solidifying their status as key players in neurophysiology. nih.govfrontiersin.org
Significance within the Endogenous Steroid System
Pregnanolone is an integral component of the endogenous steroid biosynthesis pathway. It is a C21 steroid derived from cholesterol. wikipedia.orgreactome.org The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). reactome.orgwikipedia.orgnih.gov Pregnenolone can then be converted to progesterone. wikipedia.org
Progesterone serves as the precursor for pregnanolone. Through the action of specific enzymes, progesterone is metabolized into its reduced derivatives. The synthesis of pregnanolone (3α-hydroxy-5β-pregnan-20-one) involves the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase. These neurosteroids, including pregnanolone, can be synthesized in the brain by neurons and glial cells, and also in peripheral locations like the adrenal glands and gonads, from where they can enter the central nervous system. wikipedia.orgresearchgate.net
The primary significance of pregnanolone within this system lies in its function as a neuroactive metabolite. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the receptor's response to GABA. frontiersin.orgnih.gov This action increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability. frontiersin.org
Stereoisomeric Context: Differentiating Pregnanolone from Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one)
The biological activity of pregnanolone is best understood in the context of its stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Pregnanolone has four stereoisomers, including allopregnanolone, isopregnanolone, and epipregnanolone (B113913). wikipedia.orgfrontiersin.org
The critical distinction between pregnanolone (3α-hydroxy-5β-pregnan-20-one) and its more widely studied stereoisomer, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), lies in the stereochemistry at the C5 position of the steroid's A-ring. wikipedia.orgfrontiersin.org In pregnanolone, the hydrogen atom at the C5 position is in the beta (β) configuration, resulting in a bent A/B ring junction. In allopregnanolone, the hydrogen is in the alpha (α) configuration, leading to a planar A/B ring junction.
This subtle structural difference has significant implications for their biological activity. While both pregnanolone and allopregnanolone are positive allosteric modulators of the GABA-A receptor, studies have consistently shown that the 5α-reduced isomer, allopregnanolone, is generally more potent than its 5β-isomer, pregnanolone. nih.govfrontiersin.org Despite this difference in potency, both compounds are considered equipotent in some contexts and their levels are sometimes combined in research studies to assess their collective impact on GABA-A receptor function. nih.gov
Data Tables
Table 1: Properties of Pregnanolone and Related Compounds
| Compound Name | IUPAC Name | Chemical Formula | Molar Mass | Primary Function |
|---|---|---|---|---|
| 3α-Hydroxy-5β-pregnane-20-one (Pregnanolone) | 1-[(2S,5R,7R,14S,15S)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]ethan-1-one | C₂₁H₃₄O₂ | 318.49 g/mol | Positive allosteric modulator of GABA-A receptor. frontiersin.orgrndsystems.comfoodb.ca |
| 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | 1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | C₂₁H₃₄O₂ | 318.50 g/mol | Potent positive allosteric modulator of GABA-A receptor. wikipedia.org |
| Pregnenolone | 3β-Hydroxypregn-5-en-20-one | C₂₁H₃₂O₂ | 316.48 g/mol | Precursor to most steroid hormones, neurosteroid. wikipedia.org |
| Progesterone | Pregn-4-ene-3,20-dione | C₂₁H₃₀O₂ | 314.46 g/mol | Hormone, precursor to neurosteroids like pregnanolone. wikipedia.org |
Table 2: Comparison of Pregnanolone and Allopregnanolone
| Feature | 3α-Hydroxy-5β-pregnane-20-one (Pregnanolone) | 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) |
|---|---|---|
| Stereochemistry at C5 | 5β configuration | 5α configuration |
| A/B Ring Junction | Bent | Planar |
| Primary Action | Positive allosteric modulator of GABA-A receptor. frontiersin.org | Positive allosteric modulator of GABA-A receptor. wikipedia.orgjneurosci.org |
| Potency at GABA-A Receptor | Generally less potent than the 5α isomer. frontiersin.org | Generally more potent than the 5β isomer. frontiersin.org |
| Precursor | Progesterone | Progesterone |
Structure
3D Structure
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3R,5R,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16?,17-,18?,19?,20+,21-/m1/s1 |
InChI Key |
AURFZBICLPNKBZ-KCZNCWLVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Endogenous Production of 3α Hydroxy 5β Pregnane 20 One
Precursor Pathways and Initial Steroidogenesis
The foundational steps of steroidogenesis are crucial for creating all steroid hormones, which includes the precursors necessary for 3α-Hydroxy-5β-pregnane-20-one synthesis.
Cholesterol is the fundamental building block for all steroid hormones. nih.govoup.commedicalnewstoday.com This essential lipid is acquired through diet or synthesized within the body. colostate.edunih.gov A critical, rate-limiting step in steroid production is the transport of cholesterol into the mitochondria, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. oup.comreactome.org Once inside the mitochondria, cholesterol undergoes the first enzymatic conversion in the steroidogenic pathway. nih.govcolostate.edu Steroidogenic cells can obtain cholesterol through several mechanisms, including de novo synthesis, retrieval from stored cholesteryl esters in lipid droplets, and the uptake of circulating lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL). oup.comnih.gov
Pregnenolone (B344588) is recognized as the parent compound from which all steroid hormones are derived. wikipedia.orgcolostate.edu Its synthesis from cholesterol marks a pivotal point in the steroidogenesis cascade. wikipedia.orgreactome.org
The conversion of cholesterol into pregnenolone is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc), encoded by the CYP11A1 gene. nih.govwikipedia.org Located on the inner mitochondrial membrane, this enzyme performs a series of reactions, including two hydroxylations and the cleavage of the cholesterol side chain, to yield pregnenolone and isocaproic aldehyde. nih.govwikipedia.orgnih.gov This enzymatic step is the first committed and rate-limiting step in the entire process of steroidogenesis. nih.govpatsnap.comfrontiersin.org
While the primary pathway for pregnenolone synthesis is well-established in peripheral steroidogenic tissues, the central nervous system (CNS) can synthesize its own steroids, known as neurosteroids. nih.gov In the human brain, evidence points to an alternative pathway for pregnenolone production. Although the enzyme CYP11A1 is difficult to detect in the human brain, another enzyme, Cytochrome P450 1B1 (CYP1B1), has been identified as being involved in pregnenolone synthesis in human glial cells. nih.govresearchgate.netnih.gov Studies have shown that inhibiting CYP1B1 significantly reduces pregnenolone production in these cells, suggesting it is a key enzyme in human brain neurosteroidogenesis, whereas in rodents, both Cyp11a1 and Cyp1b1 may be utilized. nih.govnih.govresearchgate.net
Following its synthesis, pregnenolone is converted to progesterone (B1679170), a critical step in the formation of 3α-Hydroxy-5β-pregnane-20-one. wikipedia.orgaopwiki.org
The transformation of pregnenolone into progesterone is carried out by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). nih.govwikipedia.orgnih.gov This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 to the Δ4 position. wikipedia.orgresearchgate.net In humans, there are two primary isoforms of this enzyme, encoded by the HSD3B1 and HSD3B2 genes. wikipedia.orgtandfonline.com
3β-HSD1 (Type I): This isoform is primarily expressed in the placenta and various peripheral tissues, including the mammary gland and breast tumors. wikipedia.orgnih.govresearchgate.net
3β-HSD2 (Type II): This isoform is the predominant form in the adrenal glands, ovaries, and testes. nih.govwikipedia.orgtandfonline.comnih.gov
This tissue-specific expression allows for precise regulation of progesterone synthesis throughout the body.
Data Tables
Table 1: Key Enzymes in the Initial Steps of 3α-Hydroxy-5β-pregnane-20-one Biosynthesis
| Enzyme | Gene | Location | Function |
|---|---|---|---|
| Cytochrome P450scc | CYP11A1 | Inner mitochondrial membrane | Converts cholesterol to pregnenolone. wikipedia.org |
| Cytochrome P450 1B1 | CYP1B1 | Mitochondria (in human glial cells) | Alternative pathway for pregnenolone synthesis in the human CNS. nih.govresearchgate.net |
| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 isomerase (Type I) | HSD3B1 | Placenta, peripheral tissues | Converts pregnenolone to progesterone. wikipedia.orgnih.gov |
| 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 isomerase (Type II) | HSD3B2 | Adrenal glands, gonads | Converts pregnenolone to progesterone. wikipedia.orgnih.gov |
Conversion of Pregnenolone to Progesterone
Enzymatic Conversion to 3α-Hydroxy-5β-pregnane-20-one
The biosynthesis of 3α-hydroxy-5β-pregnan-20-one, also known as pregnanolone (B1679072), is a multi-step enzymatic process primarily involving the metabolism of progesterone. wikipedia.org This conversion pathway is crucial for the production of neuroactive steroids that modulate various physiological functions.
Role of 5β-Reductase in Progesterone Metabolism
The initial and rate-limiting step in the formation of pregnanolone from progesterone is the reduction of the double bond between the C4 and C5 positions of the steroid's A-ring. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), which converts progesterone into 5β-dihydroprogesterone (5β-DHP). wikipedia.orgmdpi.comnih.gov This conversion is a critical branch point in progesterone metabolism, directing the steroid towards the 5β-reduced pathway. wikipedia.orgmdpi.com The enzyme utilizes NADPH as a cofactor to facilitate this reduction. nih.gov Human 5β-reductase exhibits high efficiency in reducing progesterone. nih.gov
Terminal Step: 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity
Following the formation of 5β-DHP, the terminal step in pregnanolone synthesis is the reduction of the 3-keto group to a 3α-hydroxyl group. This reaction is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govnih.gov This enzymatic action results in the formation of 3α-hydroxy-5β-pregnan-20-one. mdpi.com Several isoforms of 3α-HSD exist, and they are found in various tissues, including the central nervous system and liver. nih.gov The reduction of the 3-oxo group of 5β-dihydroprogesterone predominantly yields the 3α-hydroxy steroid. nih.gov
Aldo-keto Reductase Family 1 Member C4 (AKR1C4) in Metabolic Conversions
The aldo-keto reductase (AKR) superfamily, which includes 3α-HSDs, plays a significant role in steroid metabolism. nih.gov Specifically, AKR1C4 has been identified as a major enzyme in the liver responsible for the formation of 5β-tetrahydrosteroids from testosterone (B1683101). nih.gov While its primary role in progesterone metabolism is still being elucidated, the kinetic properties of AKR1C enzymes suggest differential routes and roles for these enzymes in the hepatic formation of 5β-tetrahydrosteroids of progesterone. nih.gov The reduction of the 3-oxo group of 5β-dihydrosteroids by AKR1C enzymes, including AKR1C4, predominantly favors the formation of 3α-hydroxy steroids. nih.gov
Tissue-Specific Synthesis and Localization
The synthesis of 3α-hydroxy-5β-pregnan-20-one is not confined to a single organ but occurs in various tissues throughout the body, highlighting its diverse physiological roles.
Central Nervous System: Neuronal and Glial Synthesis
The central nervous system (CNS) is a key site for the synthesis of neurosteroids, including pregnanolone. mdpi.comnih.gov Both neurons and glial cells possess the necessary enzymatic machinery to produce these compounds locally. mdpi.comhormonebalance.org The synthesis begins with the conversion of cholesterol to pregnenolone, which can then be metabolized to progesterone and subsequently to pregnanolone. mdpi.comfrontiersin.org While the expression of CYP11A1, the enzyme that converts cholesterol to pregnenolone, is low in the brain, glial cells have been shown to produce pregnenolone. nih.govresearchgate.net The enzymes required for the conversion of progesterone to its metabolites, including 5β-reductase and 3α-HSD, are widely distributed throughout the brain and spinal cord. nih.gov This local synthesis allows for paracrine and autocrine signaling within the CNS. frontiersin.org
Peripheral Endocrine Glands: Adrenal Gland, Gonads, Placenta
In addition to the CNS, 3α-hydroxy-5β-pregnan-20-one and its precursors are synthesized in peripheral endocrine glands.
Adrenal Gland: The adrenal glands are a primary source of steroid hormones, producing pregnenolone from cholesterol. usada.orgrupahealth.comlevitasclinic.com This pregnenolone can then be converted to progesterone and other steroids, which can subsequently be metabolized to pregnanolone in various tissues.
Gonads: The ovaries and testes are also significant sites of steroidogenesis. rupahealth.comwikipedia.org They produce progesterone, which serves as a precursor for the synthesis of pregnanolone. wikipedia.orgmdpi.com
Placenta: During pregnancy, the placenta becomes a major endocrine organ, producing large amounts of progesterone. nih.govhormonebalance.org The placenta metabolizes pregnenolone to progesterone, and the levels of both pregnenolone and progesterone increase as pregnancy progresses. nih.gove-century.us Pregnanolone isomers are also produced by the placenta. cas.cz
Lymphocytes and Immune System Production
The synthesis of 3α-Hydroxy-5β-pregnane-20-one, a neuroactive steroid, is not confined to the classical steroidogenic glands. A growing body of evidence indicates that the immune system, particularly lymphocytes and associated cells like macrophages, possesses the necessary enzymatic machinery for local steroid production, a process termed "immunosteroidogenesis." This localized synthesis within the immune microenvironment allows for paracrine and autocrine regulation of immune responses.
The biosynthesis of 3α-Hydroxy-5β-pregnane-20-one by immune cells begins with the fundamental precursor, cholesterol. Immune cells, such as T helper 2 (Th2) lymphocytes, can initiate de novo steroidogenesis by converting cholesterol into pregnenolone. nih.govbiorxiv.org This foundational step is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1, which has been identified in various immune cells, including CD4+ and CD8+ T cells. nih.gov Macrophages can also contribute to this initial phase by producing 25-hydroxycholesterol, a molecule that can be taken up by adjacent cells and converted to pregnenolone. frontiersin.orgoup.com
Once pregnenolone is synthesized, it serves as a substrate for a cascade of enzymatic reactions. The pathway to 3α-Hydroxy-5β-pregnane-20-one proceeds via its precursor, progesterone. The conversion of pregnenolone to progesterone is carried out by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which has been detected in T lymphocytes. frontiersin.orgphysiology.org Recent studies have also shown that testicular macrophages can produce progesterone, highlighting another potential source of this key intermediate within the immune environment. frontiersin.org
The crucial step that dictates the formation of the 5β-series of pregnane (B1235032) steroids is the reduction of progesterone by steroid 5β-reductase (encoded by the gene AKR1D1). Subsequent action by 3α-hydroxysteroid dehydrogenase (3α-HSD) on the intermediate, 5β-pregnanedione, yields the final product, 3α-Hydroxy-5β-pregnane-20-one. Research has confirmed the expression of both 5β-reductase and 3α-HSD (specifically the isoform AKR1C2) in human peripheral blood mononuclear cells (PBMCs), which consist primarily of lymphocytes and monocytes. oup.com This provides strong evidence that lymphocytes have the complete enzymatic toolkit to synthesize 3α-Hydroxy-5β-pregnane-20-one from progesterone.
The presence and activity of these steroidogenic enzymes in immune cells suggest a sophisticated, localized system for modulating immune function through the production of neuroactive steroids like 3α-Hydroxy-5β-pregnane-20-one.
Table of Steroidogenic Enzyme Expression in Immune Cells
| Enzyme | Gene | Function in 3α-Hydroxy-5β-pregnane-20-one Synthesis | Immune Cell Type(s) with Detected Expression/Activity |
| CYP11A1 (P450scc) | CYP11A1 | Converts cholesterol to pregnenolone. | T helper 2 (Th2) cells, CD4+ T cells, CD8+ T cells. nih.govnih.gov |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B | Converts pregnenolone to progesterone. | T lymphocytes. frontiersin.orgphysiology.org |
| Steroid 5β-Reductase | AKR1D1 | Reduces progesterone to 5β-dihydroprogesterone. | Peripheral Blood Mononuclear Cells (PBMCs). oup.com |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | AKR1C2 | Converts 5β-dihydroprogesterone to 3α-Hydroxy-5β-pregnane-20-one. | Peripheral Blood Mononuclear Cells (PBMCs). oup.com |
Metabolic Pathways and Downstream Products of 3α Hydroxy 5β Pregnane 20 One
Formation of Pregnanediol
One of the primary metabolic fates of 3α-Hydroxy-5β-pregnane-20-one is its conversion to Pregnanediol. hmdb.cabasys2.ca This reaction is catalyzed by the enzyme 3α(or 20β)-hydroxysteroid dehydrogenase (EC 1.1.1.53). hmdb.cabasys2.ca Pregnanediol is a major metabolite of progesterone (B1679170), and its glucuronidated form is the primary excretory product. wikipedia.org
Interconversion with 5β-Pregnane-3,20-dione
3α-Hydroxy-5β-pregnane-20-one exists in a reversible metabolic relationship with 5β-Pregnane-3,20-dione. The conversion of 5β-Pregnane-3,20-dione to 3α-Hydroxy-5β-pregnane-20-one is facilitated by 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). hmdb.cabasys2.ca Conversely, the oxidation of 3α-Hydroxy-5β-pregnane-20-one back to 5β-Pregnane-3,20-dione is catalyzed by members of the aldo-keto reductase family, specifically AKR1C4, using NAD or NADP as cofactors. hmdb.ca
Generation of Sulfated Conjugates (e.g., Pregnanolone (B1679072) Sulfate)
3α-Hydroxy-5β-pregnane-20-one can undergo sulfation to form pregnanolone sulfate (B86663). This process is a phase II metabolic reaction. mdpi.comhmdb.ca This sulfation is mediated by cytosolic sulfotransferase enzymes (SULTs). mdpi.com Specifically, SULT2A1 and SULT2B1a have been identified as key enzymes in the sulfation of pregnenolone (B344588), a precursor to pregnanolone. mdpi.comcdnsciencepub.comnih.gov Pregnenolone sulfate itself is not merely a waste product for excretion but can act as a precursor for further steroid synthesis. mdpi.comhmdb.ca
Metabolism to 17-Hydroxypregnanolone (17-OH-PA)
Research has shown that 3α-Hydroxy-5β-pregnane-20-one can be metabolized to 17-Hydroxypregnanolone (17-OH-PA). mdpi.com This conversion involves a hydroxylation step at the C17α position. In studies involving pregnanolone glutamate, it was observed that the compound was primarily metabolized to 17-OH-PA. mdpi.com
Integration within Broader C21-Steroid Hormone Metabolism
3α-Hydroxy-5β-pregnane-20-one is a key intermediate within the extensive network of C21-steroid hormone metabolism. hmdb.cabasys2.ca It is situated downstream from progesterone and its 5β-reduced metabolite, 5β-dihydroprogesterone. mdpi.com Its formation and subsequent conversions are part of the pathway that leads to the production of various neuroactive steroids and excretory products. hmdb.camdpi.com The compound is also involved in the metabolic pathway known as the apparent mineralocorticoid excess syndrome pathway. np-mrd.org
Endocrine System Intermediary Roles
Progestogen Synthesis Pathways
As a metabolite of progesterone, 3α-Hydroxy-5β-pregnane-20-one plays a crucial role as an intermediary in progestogen synthesis and metabolism. mdpi.comebi.ac.uk Progesterone is first converted to 5β-dihydroprogesterone by 5β-reductase, which is then reversibly converted to pregnanolone (3α-hydroxy-5β-pregnan-20-one) by 3α-hydroxysteroid dehydrogenase. mdpi.com This places 3α-Hydroxy-5β-pregnane-20-one as a key downstream product in the metabolic cascade of progesterone.
Interactive Data Tables
Estrogen Biosynthesis Pathways
The synthesis of estrogens, primarily estradiol (B170435) and estrone, is dependent on the availability of androgen precursors. The key and final step in estrogen production is the aromatization of androgens, a reaction catalyzed by the enzyme aromatase (CYP19A1). nih.gov
Aromatase converts androstenedione (B190577) to estrone.
Aromatase converts testosterone (B1683101) to estradiol.
Given that 3α-Hydroxy-5β-pregnane-20-one is not a precursor for androgens, it is consequently not an upstream substrate in the estrogen biosynthesis pathway. The production of estrogens relies entirely on the established androgen synthesis routes that originate from pregnenolone and progesterone. nih.govpnas.org There are no known direct or indirect pathways where 3α-Hydroxy-5β-pregnane-20-one is metabolized to form estrogens.
Table 2: Estrogen Biosynthesis
| Androgen Precursor | Enzyme | Estrogen Product |
| Androstenedione | Aromatase (CYP19A1) | Estrone |
| Testosterone | Aromatase (CYP19A1) | Estradiol |
Glucocorticoid and Mineralocorticoid Synthesis
The synthesis of glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone) also originates from pregnenolone and its immediate metabolite, progesterone. nih.govnih.gov 3α-Hydroxy-5β-pregnane-20-one lies metabolically downstream of progesterone and does not serve as a precursor for corticosteroid synthesis.
Glucocorticoid Synthesis: The primary pathway to cortisol, the main human glucocorticoid, involves the conversion of pregnenolone to 17α-hydroxypregnenolone or progesterone to 17α-hydroxyprogesterone. nih.govnih.gov 17α-hydroxyprogesterone is then converted to 11-deoxycortisol by CYP21A2 (21-hydroxylase), and finally to cortisol by CYP11B1 (11β-hydroxylase). nih.gov
Mineralocorticoid Synthesis: The synthesis of aldosterone (B195564) begins with the conversion of pregnenolone to progesterone. reactome.org Progesterone is then hydroxylated by CYP21A2 to form 11-deoxycorticosterone. nih.govreactome.org Subsequently, the enzyme aldosterone synthase (CYP11B2) catalyzes the final steps to produce aldosterone. reactome.org
As with androgen synthesis, for 3α-Hydroxy-5β-pregnane-20-one to enter the corticosteroid pathways, it would first need to be converted back to progesterone. This reverse pathway is not considered physiologically significant due to the generally irreversible nature of the 5β-reductase enzyme. nih.govwikipedia.org Therefore, 3α-Hydroxy-5β-pregnane-20-one is a metabolic end-product relative to the corticosteroid synthesis pathways.
Table 3: Simplified Corticosteroid Synthesis Pathways
| Precursor | Key Enzymes | Major Product | Hormone Class |
| Progesterone | CYP17A1, CYP21A2, CYP11B1 | Cortisol | Glucocorticoid |
| Progesterone | CYP21A2, CYP11B2 | Aldosterone | Mineralocorticoid |
Molecular Mechanisms of Action of 3α Hydroxy 5β Pregnane 20 One
Neurotransmitter Receptor Modulation
The principal mechanism of action for 3α-Hydroxy-5β-pregnane-20-one is the positive allosteric modulation of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. nih.gov The GABA-A receptor is a crucial component of the inhibitory system in the brain, functioning as a ligand-gated ion channel. When the neurotransmitter GABA binds to this receptor, it opens a channel that allows chloride ions to flow into the neuron. google.com This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability. google.com
3α-Hydroxy-5β-pregnane-20-one enhances the inhibitory effects of GABA by binding to a distinct site on the GABA-A receptor. nih.gov This binding event increases the receptor's sensitivity to GABA and prolongs the time the chloride channel remains open, leading to a greater influx of chloride ions. nih.govfrontiersin.org At higher concentrations, some neurosteroids like allopregnanolone (B1667786) can directly activate the GABA-A receptor even without GABA being present. nih.gov This potentiation of GABA-mediated chloride conductance is a key feature of the action of 3α-Hydroxy-5β-pregnane-20-one and its isomers. nih.gov
The interaction between pregnane (B1235032) steroids and the GABA-A receptor is highly dependent on the steroid's three-dimensional structure, a property known as stereospecificity. The 3α-hydroxy group and the 5β configuration of the A-ring in 3α-Hydroxy-5β-pregnane-20-one are critical for its potent modulatory effects. nih.govmdpi.com Its 5α-isomer, allopregnanolone, is generally considered more potent. frontiersin.org In contrast, the 3β-hydroxy stereoisomers, such as epipregnanolone (B113913), are significantly less effective or act as antagonists at the GABA-A receptor. nih.govwiley.comelifesciences.org This demonstrates that a precise molecular fit is required for the positive modulatory action at the neurosteroid binding site on the GABA-A receptor.
Table 1: Stereospecificity of Pregnane Steroids at the GABA-A Receptor
| Compound | 3-Hydroxy Position | A-Ring Configuration | GABA-A Receptor Activity |
| 3α-Hydroxy-5β-pregnane-20-one | α | β | Potent Positive Allosteric Modulator mdpi.com |
| Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) | α | α | Potent Positive Allosteric Modulator frontiersin.org |
| Epipregnanolone (3β-Hydroxy-5β-pregnan-20-one) | β | β | Weak or Antagonistic wiley.comjneurosci.org |
| Isoallopregnanolone (3β-Hydroxy-5α-pregnan-20-one) | β | α | Weak or Antagonistic wiley.com |
While 3α-Hydroxy-5β-pregnane-20-one itself does not significantly affect N-Methyl-D-Aspartate (NMDA) receptors, its sulfated form, pregnanolone (B1679072) sulfate (B86663) (3α-hydroxy-5β-pregnan-20-one sulfate), acts as a negative allosteric modulator of these receptors. nih.gov The NMDA receptor is a key player in excitatory neurotransmission, and its activation leads to an influx of calcium ions. Pregnanolone sulfate inhibits NMDA receptor function in a noncompetitive manner, reducing the maximal response to NMDA without acting as an open channel blocker or interacting with the glycine (B1666218) binding site. nih.gov This inhibitory action on NMDA receptors by the sulfated metabolite contrasts with the potentiating effect of the parent compound on GABA-A receptors, highlighting the complex and sometimes opposing roles of neurosteroid metabolites in regulating neuronal activity. nih.govcas.cz
Current research points to a potential interplay between neuroactive steroids and the endocannabinoid system, although direct interaction of 3α-Hydroxy-5β-pregnane-20-one with the CB1 receptor is not firmly established. The endocannabinoid system, including the CB1 receptor, is a widespread modulatory system in the brain. nih.gov There is evidence of a bidirectional relationship between the endocannabinoid system and steroid hormones like estrogen and progesterone (B1679170). nih.gov For instance, endocannabinoid activity can influence the hypothalamic-pituitary-gonadal axis, thereby affecting steroid levels. nih.gov Conversely, steroids can modulate the expression of components of the endocannabinoid system. While the precise mechanisms are still under investigation, this suggests an indirect functional relationship between neurosteroids and the endocannabinoid signaling pathway.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions
Non-Genomic Signaling Pathways
The rapid effects of 3α-Hydroxy-5β-pregnane-20-one on neuronal function are mediated by non-genomic signaling pathways. nih.govfrontiersin.orgphysiology.org These actions are too fast to be explained by the classical genomic mechanism of steroid hormones, which involves the regulation of gene expression and protein synthesis. physiology.org Instead, non-genomic effects arise from the direct interaction of the neurosteroid with membrane-bound proteins, such as the GABA-A receptor, leading to rapid changes in ion flow and neuronal membrane potential. nih.govfrontiersin.org The modulation of neurotransmitter receptors is a primary example of this non-genomic action, allowing for immediate adjustments in neuronal excitability in response to changing neurosteroid concentrations. frontiersin.orgphysiology.org
Rapid Activation of Intracellular Signaling Cascades
Unlike classical steroid hormones that typically act as transcriptional regulators over hours or days, 3α-hydroxy-5β-pregnan-20-one and related neuroactive steroids can induce physiological responses within seconds to minutes. nih.gov This rapid onset of action points to non-genomic mechanisms involving the swift activation of intracellular signaling cascades. Research on related progestins demonstrates that their effects can be mediated through the activation of G-protein-coupled receptors, which in turn initiate downstream signaling. frontiersin.org Activation of these receptors can lead to the modulation of enzymes and the production of second messengers, which rapidly alters neuronal excitability.
Interactions with Membrane-Bound Receptors and Ion Channels
A primary mechanism of action for 3α-hydroxy-5β-pregnan-20-one is its direct, allosteric modulation of membrane-bound ligand-gated ion channels. nih.govebi.ac.uk Its most well-characterized target is the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the brain. ebi.ac.uk
Pregnanolone isomers with a 3α-hydroxy configuration are recognized as potent positive allosteric modulators of the GABA-A receptor. ebi.ac.uk By binding to a unique site on the receptor complex, distinct from the GABA or benzodiazepine (B76468) binding sites, 3α-hydroxy-5β-pregnan-20-one enhances the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarizing the neuron and thus decreasing its excitability. This modulatory action underlies the compound's anesthetic and sedative properties. ebi.ac.uk
Conversely, the sulfated form of the compound, 3α-hydroxy-5β-pregnan-20-one sulfate, demonstrates different activity. It has been shown to act as a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgnih.gov Research using whole-cell voltage clamp recordings on cultured neurons revealed that 3α-hydroxy-5β-pregnan-20-one sulfate inhibits NMDA receptor-mediated responses in a noncompetitive manner. nih.gov This inhibition is concentration-dependent, with an EC50 of 62 μM, and does not involve the glycine recognition site or action as an open channel blocker. nih.gov The unsulfated form did not produce a significant effect on the NMDA response, highlighting the critical role of the sulfate moiety in this interaction. nih.gov
| Compound | Target Receptor | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| 3α-Hydroxy-5β-pregnane-20-one (Pregnanolone) | GABA-A Receptor | Positive Allosteric Modulator | Enhances GABA-induced chloride influx, causing neuronal inhibition. | ebi.ac.uksigmaaldrich.com |
| 3α-Hydroxy-5β-pregnane-20-one Sulfate | NMDA Receptor | Noncompetitive Negative Allosteric Modulator | Inhibits NMDA-induced current, reducing neuronal excitation. | frontiersin.orgnih.gov |
| 3α-Hydroxy-5β-pregnane-20-one Sulfate | AMPA/Kainate Receptors | Inhibitor | Inhibits receptor-mediated responses. | nih.gov |
Cytoplasmic Second Messenger Regulation
The interaction of neurosteroids with membrane receptors initiates signaling cascades that are heavily reliant on the regulation of cytoplasmic second messengers. The activation of G-protein-coupled receptors by steroids can modulate intracellular concentrations of cyclic AMP (cAMP) and calcium ions (Ca²⁺). frontiersin.org For instance, the activation of certain G-protein-coupled receptors can stimulate or inhibit adenylyl cyclase, the enzyme responsible for cAMP production.
Furthermore, some neurosteroid actions involve the activation of phospholipase C (PLC). frontiersin.org PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This elevation of intracellular Ca²⁺, along with DAG's activation of protein kinase C (PKC), can profoundly alter cellular processes, including neurotransmitter release and gene expression. frontiersin.org
Cellular and Subcellular Targets Beyond Receptors
Beyond its well-documented interactions with neurotransmitter receptors, 3α-hydroxy-5β-pregnane-20-one and its parent compounds engage with other critical cellular components, influencing cytoskeletal dynamics and the function of specific ion channels and intracellular proteins.
Microtubule-Associated Protein 2 (MAP2) Binding and Microtubule Stabilization
Research has established that the neurosteroid precursor, pregnenolone (B344588), binds with high affinity to Microtubule-Associated Protein 2 (MAP2). wikipedia.orgnih.govnih.gov MAP2 is a neuronal protein that plays a crucial role in the polymerization and stabilization of microtubules, which are essential components of the cytoskeleton involved in cell structure, transport, and neural plasticity. nih.gov Studies have shown that pregnenolone's binding to MAP2 stimulates tubulin assembly, promoting the formation and stabilization of microtubules. nih.govnih.gov
Interestingly, the related steroid progesterone, which shares a structural similarity, also binds to MAP2 but does not promote microtubule assembly; instead, it acts as an antagonist to pregnenolone's stimulatory effect. wikipedia.orgnih.gov While the action of pregnenolone on the microtubule cytoskeleton is well-documented, direct evidence specifically detailing the binding of its metabolite, 3α-hydroxy-5β-pregnane-20-one, to MAP2 or its direct effect on microtubule stabilization is not extensively covered in the available literature.
Transient Receptor Potential Channels (e.g., TRPM3) Modulation
Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors. frontiersin.org The TRPM3 (Melastatin 3) channel, a Ca²⁺-permeable cation channel, has been identified as a target for neurosteroids. frontiersin.orgahajournals.orgnih.gov The sulfated precursor, pregnenolone sulfate, is a known agonist of TRPM3, and its binding leads to channel activation, Ca²⁺ influx, and subsequent physiological responses like insulin (B600854) secretion and modulation of vascular tone. frontiersin.orgahajournals.orgunm.eduelifesciences.org
In contrast, progesterone has been identified as an inhibitor of the TRPM3 channel, acting independently of the pregnenolone sulfate binding site. frontiersin.orgnih.govmdpi.com This highlights the stereospecificity of steroid-channel interactions. While the opposing actions of pregnenolone sulfate and progesterone on TRPM3 are established, the specific modulatory role of 3α-hydroxy-5β-pregnane-20-one on TRPM3 channels has not been specifically detailed.
Sigma-1 Receptor Interactions
The Sigma-1 receptor is an intracellular chaperone protein, primarily located on the endoplasmic reticulum, that modulates calcium signaling and interacts with a variety of ion channels and receptors. nih.govnih.gov It is recognized as a significant target for various neuroactive steroids. frontiersin.orgnih.gov Research indicates that certain endogenous steroids are potent modulators of the Sigma-1 receptor. nih.gov
Specifically, pregnenolone and dehydroepiandrosterone (B1670201) (DHEA) act as agonists at the Sigma-1 receptor, while progesterone functions as a potent antagonist. frontiersin.orgnih.gov The activation of the Sigma-1 receptor by its agonists has been linked to the modulation of NMDA receptor function and has implications for neuroprotection and cognitive processes. frontiersin.orgmdpi.com Although the interactions of its precursors and related steroids with the Sigma-1 receptor are known, a direct, specific interaction between 3α-hydroxy-5β-pregnan-20-one and the Sigma-1 receptor is not clearly defined in the researched literature.
Physiological and Biological Functions Research Perspectives
Modulation of Neuronal Excitability and Synaptic Function
Pregnanolone (B1679072) is a well-established modulator of neuronal excitability, primarily through its interaction with ligand-gated ion channels. Its most characterized action is as a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgresearchgate.net By binding to a unique site on the GABA-A receptor, pregnanolone enhances the effects of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. researchgate.net This potentiation of GABAergic inhibition underlies the sedative, anxiolytic, and anticonvulsant properties of the compound. wikipedia.org The anxiolytic effects, for instance, have been demonstrated to be mediated by its action on GABA-A receptors within the hippocampus. researchgate.net
Table 1: Modulatory Effects of 3a-Hydroxy-5b-pregnan-20-one on Neurotransmitter Receptors
| Compound Form | Target Receptor | Type of Modulation | Functional Effect |
| 3a-Hydroxy-5b-pregnan-20-one | GABA-A | Positive Allosteric Modulator | Potentiation of inhibitory neurotransmission wikipedia.orgresearchgate.net |
| 3a-Hydroxy-5b-pregnan-20-one Sulfate (B86663) | NMDA | Negative Allosteric Modulator | Inhibition of excitatory neurotransmission ebi.ac.uknih.gov |
Role in Neuroplasticity and Neurogenesis
Research reviews have indicated that pregnanolone may exert neurogenic effects, contributing to the development and plasticity of the nervous system. researchgate.net Neurogenesis, the process of generating new neurons, is a critical component of neural plasticity, which underlies learning and memory. The potential for pregnanolone to influence these processes suggests a role in maintaining cognitive function and adapting to new information. researchgate.net
Impact on Neuroprotection and Myelinization
Pregnanolone has been described as having both neuroprotective and pro-myelinating properties. researchgate.net Neuroprotection involves mechanisms that preserve neuronal structure and function against injury or degeneration. Myelination, the formation of the myelin sheath around axons, is crucial for efficient nerve impulse conduction. The capacity of pregnanolone to support these functions suggests its therapeutic potential in contexts of neurotrauma or demyelinating diseases. researchgate.net
Influence on Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
Information regarding the specific role of 3a-Hydroxy-5b-pregnan-20-one in the regulation of the HPG axis and the release of LH-RH is not available in the reviewed scientific literature.
Anti-inflammatory Properties and Mechanisms
Pregnanolone is reported to possess anti-inflammatory effects, which may contribute to its neuroprotective capacity. researchgate.net Inflammation within the central nervous system is a component of many neurodegenerative conditions. By potentially mitigating inflammatory processes, pregnanolone could help maintain neurophysiological homeostasis. researchgate.net
Advanced Research Methodologies and Analytical Techniques
Quantification in Biological Matrices
Accurate quantification of 3a-Hydroxy-5b-pregnane-20-one in complex biological samples such as plasma, serum, and brain tissue is fundamental for clinical and preclinical research. The low endogenous concentrations of this neurosteroid necessitate the use of advanced analytical platforms.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for steroid analysis due to its high specificity and sensitivity. austinpublishinggroup.com This platform allows for the reliable measurement of pregnanolone (B1679072) and its isomers, even at low physiological levels. nih.govresearchgate.net A key challenge in the LC-MS analysis of pregnanolone is its poor ionization efficiency. nih.gov To overcome this, various strategies, particularly chemical derivatization, are employed to enhance the signal and improve detection limits. nih.gov
To improve ionization efficiency for LC-MS/MS analysis, the ketone group of this compound is often targeted for derivatization. This process introduces a readily ionizable moiety onto the steroid molecule, significantly boosting sensitivity.
Hydroxylamine: This reagent reacts with the carbonyl group to form an oxime derivative. This strategy has been successfully used for the analysis of the precursor pregnenolone (B344588), which also ionizes poorly, to achieve a desired lower limit of quantitation. thermofisher.cnthermofisher.com
Quaternary Aminooxy (QAO) Reagents: A novel, commercially available, permanently charged QAO reagent, O-(3-trimethylammoniumpropyl) hydroxylamine, has been used to derivatize pregnanolone. nih.gov This reagent introduces a pre-formed positive charge, which greatly enhances the signal in electrospray ionization (ESI) mode. nih.gov One study reported that this method could detect as little as 50 fg of pregnanolone. nih.gov
2-hydrazino-1-methylpyridine (HMP): This permanently charged derivatization reagent has also been utilized in LC-ESI-MS/MS methods to analyze related neurosteroids in rat brain and serum, achieving a lower limit of quantitation of 1.25 pg. nih.gov
| Derivatization Reagent | Target Functional Group | Purpose | Reported Application/Benefit |
|---|---|---|---|
| Hydroxylamine | C-20 Carbonyl (Ketone) | Enhance ionization for LC-MS/MS | Used for precursor pregnenolone to achieve desired analytical range. thermofisher.cnthermofisher.com |
| Quaternary Aminooxy (QAO) Reagent | C-20 Carbonyl (Ketone) | Introduce a permanent positive charge | Achieved a 50 fg on-column detection limit for pregnanolone. nih.gov |
| 2-hydrazino-1-methylpyridine (HMP) | Carbonyl Group | Introduce a permanent charge | Used for related neurosteroids with a reported LLOQ of 1.25 pg. nih.gov |
Effective sample preparation is critical to remove interfering substances from the biological matrix before instrumental analysis. The choice of technique depends on the sample type, desired purity, and analytical method.
Protein Precipitation (PPT): This is a straightforward and rapid method used to remove proteins from serum or plasma samples. A validated LC-MS/MS assay for pregnanolone in the serum of pregnant women utilized a simple protein precipitation step with methanol. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids. A highly sensitive method for pregnanolone in human plasma employed a simple LLE with a hexane/ethyl acetate (B1210297) mixture. nih.gov For the precursor pregnenolone, LLE with methyl t-butyl ether (MTBE) has also been reported. thermofisher.cnthermofisher.com
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. It is particularly useful for complex matrices like brain tissue and for separating different classes of steroids. A recycling/elution procedure with C18 cartridges has been used to separate sulfated, free, and fatty acid esters of steroids in brain extracts, emphasizing the importance of removing cholesterol to prevent analytical artifacts. nih.gov
| Technique | Description | Application Example for Pregnanolone or Precursors | Biological Matrix |
|---|---|---|---|
| Protein Precipitation (PPT) | Addition of a solvent (e.g., methanol) to precipitate proteins. | Used prior to LC-MS/MS analysis of pregnanolone. nih.govresearchgate.net | Serum |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible solvents. | Extraction with hexane/ethyl acetate for pregnanolone analysis. nih.gov | Plasma |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Used to separate free, sulfated, and lipoidal steroids. nih.gov | Brain Tissue |
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, offering high resolution and sensitivity. nih.gov Before analysis by GC-MS, analytes like pregnanolone typically require derivatization to increase their volatility and thermal stability. mdpi.com This often involves converting hydroxyl groups into less polar silyl derivatives. mdpi.com
Research has demonstrated the use of gas chromatography-mass fragmentography, a targeted GC-MS technique, to simultaneously measure nanomolar concentrations of allopregnanolone (B1667786) (an isomer of pregnanolone) and its precursors in various brain areas and blood of rats. nih.gov While highly effective, GC-MS methods can involve more labor-intensive sample preparation steps compared to some LC-MS/MS protocols. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone of steroid analysis, primarily used for the separation of structurally similar compounds. nih.gov Reversed-phase HPLC, using columns with a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, is the most common mode. nih.govnih.gov
Studies have detailed the separation of various corticosteroids and gonadal steroids using C18 columns with mobile phases consisting of mixtures of water, methanol, acetonitrile, and tetrahydrofuran. nih.govnih.govlcms.cz By adjusting the mobile phase composition (isocratic or gradient elution) and column temperature, baseline separation of multiple steroids within a single run can be achieved. nih.govlcms.cz Detection is often performed using ultraviolet (UV) absorbance, with different wavelengths used depending on the structural features of the steroids being analyzed. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
In Vitro Research Models
In vitro models are indispensable for elucidating the molecular mechanisms of action of this compound. These systems allow for controlled experiments on specific biological targets.
Cell Lines: Macrophage cell lines, such as RAW264.7, have been used to investigate the effects of the related neurosteroid allopregnanolone on inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) pathway. nih.gov In these studies, cells are cultured and treated with the steroid to measure downstream effects like cytokine production. nih.gov
Receptor Binding Assays: To determine the interaction of pregnanolone analogs with specific receptors, radioligand binding assays are employed. For example, the displacement of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) from the picrotoxin binding site on the GABAA receptor is a standard method to evaluate the modulatory activity of neurosteroids at this key ion channel. researchgate.net
Tissue Preparations: Brain tissue from animal models can be used for in vitro or ex vivo studies. For instance, the amygdala and nucleus accumbens have been dissected from rat brains to study the effects of neurosteroids on specific brain circuits and signaling pathways in a setting that preserves some of the native cellular architecture. nih.gov
Neuronal Cell Culture Systems (e.g., Hippocampal Neurons, PC12 Cells)
Neuronal cell culture systems are indispensable tools for dissecting the direct cellular and molecular effects of 3α-Hydroxy-5β-pregnan-20-one on neurons, isolated from the complexities of an in vivo environment. These systems allow for precise control over the cellular environment and detailed morphological and functional analysis.
Studies utilizing cultured fetal hippocampal neurons have provided significant insights into the neuroplastic effects of this steroid. Research has shown that exposure of these neurons to 3α-Hydroxy-5α-pregnan-20-one, a stereoisomer of 3α-Hydroxy-5β-pregnan-20-one, can induce a regression in cytoarchitecture. nih.gov Specifically, within 40 minutes of application, a notable decrease in the area and length of neurites was observed. This was accompanied by a reduction in the number and length of filopodia on the neuritic extensions. nih.gov Interestingly, this regressive effect on neuritic growth was observed only in neurons that had not yet formed connections with other nerve or glial cells. Established structural connections remained unaffected, suggesting a role for this neurosteroid in modulating neuronal development and synapse formation. nih.gov The inactive stereoisomer, 3β-hydroxy-5β-pregnan-20-one, did not produce these effects, highlighting the stereospecificity of this action. nih.gov
Furthermore, investigations into the sulfated form of 3α-Hydroxy-5β-pregnan-20-one (5β3αS) in cultured chick spinal cord neurons have revealed its role as a negative modulator of N-methyl-D-aspartate (NMDA) receptor-mediated currents. nih.gov Whole-cell voltage-clamp recordings demonstrated that 5β3αS inhibits responses from NMDA, kainate, and AMPA receptors. nih.gov This inhibition is concentration-dependent and noncompetitive for the NMDA receptor. nih.gov The presence of the sulfate (B86663) moiety is crucial for this inhibitory activity, as the nonsulfated form did not significantly affect the NMDA response. nih.gov
The table below summarizes key findings from studies using neuronal cell culture systems to investigate 3α-Hydroxy-5β-pregnan-20-one and its analogs.
| Cell Type | Compound Studied | Key Findings | Reference |
| Fetal Hippocampal Neurons | 3α-Hydroxy-5α-pregnan-20-one | Induces regression of neurites and filopodia in unconnected neurons. | nih.gov |
| Chick Spinal Cord Neurons | 3α-Hydroxy-5β-pregnan-20-one sulfate | Inhibits NMDA, kainate, and AMPA receptor-mediated responses. | nih.gov |
Studies on Tissue Homogenates and Subcellular Fractions (e.g., Brain Membranes, Corpora Lutea)
The use of tissue homogenates and subcellular fractions has been crucial in elucidating the metabolic pathways and receptor interactions of 3α-Hydroxy-5β-pregnan-20-one. These preparations allow researchers to study enzymatic activities and binding affinities in a cell-free environment.
Research on homogenates of bovine corpora lutea has demonstrated the synthesis of 3β-hydroxy-5α-pregnan-20-one (allopregnanolone), a stereoisomer of pregnanolone, from progesterone (B1679170). nih.gov The primary metabolites of progesterone in this tissue include allopregnanolone and 5α-pregnane-3,20-dione. nih.gov Further analysis of subcellular fractions revealed that the enzyme responsible for the esterification of allopregnanolone is primarily located in the microsome-enriched fraction. nih.gov This enzymatic activity was enhanced by the addition of ATP and coenzyme A. nih.gov
In the context of neurobiology, membrane fractions from the cerebella of ovariectomized rats have been used to investigate the interaction of 3α-Hydroxy-5α-pregnan-20-one with the GABA-A receptor. nih.gov These studies showed that this neurosteroid modulates the binding of ³H-muscimol to GABA-A receptor sites. At subnanomolar concentrations, it decreased the affinity of ³H-muscimol for the receptor while increasing the total number of accessible binding sites. nih.gov This allosteric modulation provides strong evidence for the physiological relevance of this pregnane (B1235032) steroid in GABAergic neurotransmission. nih.gov
The following table presents a summary of key findings from research using tissue homogenates and subcellular fractions.
| Tissue Source | Preparation | Key Findings | Reference |
| Bovine Corpora Lutea | Homogenates and microsome-enriched subcellular fraction | Catalyzes the synthesis of 3β-hydroxy-5α-pregnan-20-one from progesterone. The esterifying enzyme is located in the microsomal fraction. | nih.gov |
| Rat Cerebella | Membrane fractions | 3α-Hydroxy-5α-pregnan-20-one allosterically modulates GABA-A receptor binding, decreasing ³H-muscimol affinity and increasing binding site accessibility. | nih.gov |
Electrophysiological Techniques (e.g., Patch-Clamp Studies of GABA-A Receptors)
Electrophysiological techniques, particularly patch-clamp studies, have been instrumental in defining the functional effects of 3α-Hydroxy-5β-pregnan-20-one on ion channels, most notably the GABA-A receptor. These methods allow for the direct measurement of ion currents across cell membranes, providing a real-time assessment of receptor modulation.
3α-Hydroxy-5β-pregnan-20-one and its stereoisomers are potent positive allosteric modulators of the GABA-A receptor. nih.gov They enhance GABA-mediated Cl⁻ currents by acting at a site on the receptor complex that is distinct from the binding sites for GABA, benzodiazepines, barbiturates, and picrotoxin. nih.gov This potentiation of the GABAergic response leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Studies have also demonstrated that the sulfated form of 3α-Hydroxy-5β-pregnan-20-one can act as a negative modulator of the NMDA-induced current in cultured neurons. nih.govresearchgate.net Whole-cell voltage-clamp recordings have shown that this sulfated neurosteroid reversibly inhibits the response to NMDA in a noncompetitive manner. nih.gov
Furthermore, electrophysiological studies have been used to investigate the interaction between 3α-Hydroxy-5β-pregnan-20-one and ethanol (B145695). Research has shown that ethanol can modulate the electrophysiological actions of this neurosteroid. nih.gov For instance, the inhibition of spontaneous firing rates of medial septal/diagonal band neurons by ethanol is reversed by finasteride, an inhibitor of the enzyme that synthesizes 3α-Hydroxy-5α-pregnan-20-one. nih.gov This suggests that the neurosteroid mediates some of the electrophysiological effects of ethanol. nih.gov
In Vivo Experimental Models
Animal Models for Neurosteroid Research (e.g., Rodent Models, Non-Human Primates)
In vivo animal models are essential for understanding the physiological and behavioral effects of 3α-Hydroxy-5β-pregnan-20-one in a complex, living system. Rodent models have been extensively used to investigate the anxiolytic and other behavioral effects of this neurosteroid.
In adult female rats, intracerebroventricular administration of pregnanolone (3α-hydroxy-5β-pregnan-20-one) has been shown to produce anxiolytic effects in the elevated plus-maze test. nih.gov This effect is mediated by the GABA-A receptor, as it can be blocked by the GABA-A receptor antagonist picrotoxin. nih.gov The 3β-hydroxy epimer of allopregnanolone was found to be inactive, again demonstrating the stereospecificity of these neurosteroids' actions. nih.gov
Recent studies in alcohol-preferring (P) rats have explored the interaction of 3α-Hydroxy-5α-pregnan-20-one with neuroimmune signaling pathways. This research has shown that the administration of this neurosteroid can enhance the CX3CL1/CX3CR1 pathway in the brains of female P rats, suggesting a role in modulating astrocyte reactivity. unc.edunih.gov Furthermore, in male P rats, it has been found to enhance the production of the anti-inflammatory cytokine IL-10 via the endosomal TRIF-dependent TLR4 signaling pathway. unc.edunih.gov
Non-human primate models, such as the cynomolgus monkey, provide a translational bridge to human physiology. Studies in these animals have investigated the relationship between long-term ethanol consumption and hippocampal levels of 3α-Hydroxy-5α-pregnan-20-one. nih.gov An inverse relationship was found between the levels of this neurosteroid and the pro-inflammatory cytokine MCP-1 in the CA1 region of the hippocampus. nih.gov
The table below summarizes key findings from in vivo animal model research.
| Animal Model | Key Findings | Reference |
| Adult Female Rats | Intracerebroventricular administration of pregnanolone produces anxiolytic effects mediated by the GABA-A receptor. | nih.gov |
| Alcohol-Preferring (P) Rats | Enhances the CX3CL1/CX3CR1 pathway in females and IL-10 production in males. | unc.edunih.govunc.edunih.gov |
| Cynomolgus Monkeys | Long-term ethanol consumption is associated with an inverse relationship between hippocampal 3α-Hydroxy-5α-pregnan-20-one and MCP-1 levels. | nih.gov |
Techniques for Localized Delivery and Monitoring (e.g., Push-Pull Perfusion)
Localized delivery techniques are critical for studying the site-specific effects of 3α-Hydroxy-5β-pregnan-20-one within the brain, thereby avoiding the systemic effects that can confound the interpretation of results. One such technique is intracerebroventricular (ICV) administration, which delivers the compound directly into the cerebral ventricles, allowing it to diffuse into the surrounding brain tissue.
As mentioned previously, ICV administration has been used in rats to demonstrate the anxiolytic effects of pregnanolone. nih.gov This method ensures that the observed behavioral changes are due to the central actions of the neurosteroid.
While the search results did not specifically mention the use of push-pull perfusion for 3α-Hydroxy-5β-pregnan-20-one, this technique is a powerful tool for both the localized delivery and simultaneous monitoring of neurochemicals in specific brain regions. It involves the insertion of a concentric cannula into the target brain area. An artificial cerebrospinal fluid is "pushed" through the outer cannula, and as it flows over the tissue, it collects endogenous molecules, which are then "pulled" back through the inner cannula for analysis. This would be a valuable technique for future studies to continuously monitor the release of 3α-Hydroxy-5β-pregnan-20-one and its effects on neurotransmitter levels in real-time.
Proteomics and Interactome Mapping
While specific studies explicitly labeled as "proteomics" or "interactome mapping" for 3α-Hydroxy-5β-pregnan-20-one were not identified in the search results, several studies have investigated the compound's effects on protein expression and signaling pathways, which are fundamental aspects of proteomics.
Research in alcohol-preferring rats has shown that 3α-Hydroxy-5α-pregnan-20-one can modulate neuroimmune pathways. In female rats, it was found to increase levels of the chemokine CX3CL1 and its receptor CX3CR1, as well as transforming growth factor-beta 1 (TGF-β1), in the nucleus accumbens. unc.edu It also led to increased phosphorylation of the signal transducer and activator of transcription 1 (STAT1). unc.edu
In male alcohol-preferring rats, this neurosteroid was found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) and Brain-Derived Neurotrophic Factor (BDNF) in the amygdala. nih.gov This was associated with increased levels of proteins involved in the endosomal TRIF-dependent TLR4 signaling pathway, such as pTRAM, SP1, and PI(3)K-p110δ, and a reduction in TIRAP. unc.edu Furthermore, it enhanced the accumulation of TLR4 and TRIF in endosomes. unc.edunih.gov
These studies, while not comprehensive proteomic screens, represent targeted investigations into the interaction of 3α-Hydroxy-5β-pregnan-20-one with specific protein networks. Future proteomic and interactome mapping studies would be invaluable for providing an unbiased, global view of the cellular proteins and pathways that are modulated by this neurosteroid, potentially revealing novel mechanisms of action and therapeutic targets.
Application of CLICK-enabled Analogues for Protein Binding Identification
The identification of direct protein binding partners is a critical step in deciphering the mechanism of action for bioactive small molecules like 3α-Hydroxy-5β-pregnan-20-one. Click chemistry has emerged as a powerful and versatile tool in chemical biology for this purpose. nih.govbachem.com This methodology involves the use of bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. lumiprobe.com The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. lumiprobe.com
While direct studies employing CLICK-enabled analogues of 3α-Hydroxy-5β-pregnan-20-one are not extensively documented, the methodology has been successfully applied to related neurosteroids to identify their cellular targets. nih.govwustl.edunih.gov The general approach involves synthesizing an analogue of the parent steroid that contains a minimally intrusive alkyne or azide functional group. This "clickable" analogue retains the essential structural features required for biological activity and binding to its native protein targets.
The process for target identification typically follows these steps:
Synthesis of Analogue : An alkyne or azide group is chemically introduced into the steroid structure. For instance, researchers have synthesized sulfated steroid analogues containing an alkyne group for click chemistry applications. nih.govwustl.edu
Cellular Incubation : The clickable steroid analogue is introduced to living cells or cell lysates, where it binds to its target proteins.
Lysis and Conjugation : The cells are lysed, and a reporter tag containing the complementary functional group (an azide if the steroid has an alkyne, or vice versa) is added. This tag is often a biotin molecule for affinity purification or a fluorophore for imaging. The click reaction is then initiated, covalently linking the reporter tag to the steroid-protein complex. nih.gov
Enrichment and Identification : The tagged protein complexes are enriched and isolated, typically using streptavidin-coated beads that bind to the biotin tag. The captured proteins are then identified using high-resolution mass spectrometry. nih.govnih.gov
A complementary and often combined technique is photoaffinity labeling (PAL). In this approach, the steroid analogue is synthesized with both a photo-reactive group (like a diazirine) and a clickable handle (e.g., an alkyne). nih.govuic.edu Upon exposure to UV light, the photo-reactive group forms a covalent bond with the nearest amino acid residues at the binding site. The alkyne handle is then used for the subsequent click reaction to attach a reporter tag, facilitating the identification of the now covalently-bound protein. nih.govuic.edu This combined PAL and click chemistry approach has been instrumental in mapping the binding sites of the related neurosteroid allopregnanolone on the GABA-A receptor. uic.edu
Enzymatic Assays and Kinetic Studies
Enzymatic assays and kinetic studies are fundamental for characterizing the biosynthesis, metabolism, and functional interactions of 3α-Hydroxy-5β-pregnan-20-one. These studies provide quantitative data on enzyme efficiency, substrate affinity, and the compound's modulatory effects on its targets.
Biosynthesis and Metabolism Assays
The primary enzyme responsible for the synthesis of 3α-Hydroxy-5β-pregnan-20-one is 3α-hydroxysteroid dehydrogenase (3α-HSD), which belongs to the aldo-keto reductase (AKR) superfamily. This enzyme catalyzes the reduction of 5β-dihydroprogesterone (5β-DHP) to 3α-Hydroxy-5β-pregnan-20-one, using NADPH as a cofactor.
Assays to study this process often involve incubating the purified enzyme (such as human 3α-HSD type III, also known as AKR1C2) with the substrate (5β-DHP) and the necessary cofactor. The reaction progress can be monitored by measuring the change in NADPH concentration spectrophotometrically or by directly quantifying the product formation. Radiometric thin-layer chromatography (TLC) assays have been used to separate the steroid substrate from the product, allowing for precise measurement of the conversion rate.
Kinetic Studies
Steady-state kinetic studies have been performed to understand the mechanism of 3α-HSDs. Research on human 3α-HSD type III has shown that the enzyme follows an ordered sequential kinetic mechanism. In this mechanism, the cofactor (NADPH) binds to the enzyme first, followed by the steroid substrate. After the catalytic reaction, the steroid product is released first, followed by the cofactor (NADP+).
Kinetic parameters such as the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_) are determined to describe the enzyme's affinity for its substrate and its catalytic efficiency. Studies comparing the reduction of 5α-DHP (which forms allopregnanolone) and 5β-DHP (which forms 3α-Hydroxy-5β-pregnan-20-one, or pregnanolone) by human 3α-HSD type III found that the reduction of 5β-DHP proceeded with a significantly higher catalytic efficiency.
| Substrate | Product | Catalytic Efficiency (k_cat_/K_m_) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| 5β-Dihydroprogesterone (5β-DHP) | 3α-Hydroxy-5β-pregnan-20-one | 11,000 | |
| 5α-Dihydroprogesterone (5α-DHP) | Allopregnanolone | 1,100 |
Receptor Interaction Assays
Radioligand binding assays are a cornerstone for studying the interaction of 3α-Hydroxy-5β-pregnan-20-one with its primary molecular target, the GABA-A receptor. These assays measure how the compound affects the binding of a radiolabeled ligand to the receptor.
One common method is the [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) displacement assay. TBPS is a ligand that binds within the chloride ion channel of the GABA-A receptor, and its displacement is indicative of allosteric modulation of the receptor complex. nih.govresearchgate.net Neurosteroids like 3α-Hydroxy-5β-pregnan-20-one can enhance GABA-ergic inhibition and thus modulate TBPS binding.
Another approach involves using radiolabeled GABA agonists, such as [³H]muscimol. Studies on the isomer allopregnanolone have shown that it can reduce the affinity of [³H]muscimol for GABA-A receptor sites while increasing the total number of available binding sites, demonstrating its role as an allosteric modulator. nih.gov These assays are critical for quantifying the potency and efficacy of 3α-Hydroxy-5β-pregnan-20-one at its receptor target.
Structure Activity Relationship Sar Studies of 3α Hydroxy 5β Pregnane 20 One and Its Analogs
Comparative Analysis of Pregnanolone (B1679072) and Allopregnanolone (B1667786) Stereoisomers
The neuroactive steroids 3α-hydroxy-5β-pregnan-20-one (pregnanolone) and its 5α-stereoisomer, allopregnanolone, are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. frontiersin.orgmdpi.com Their similar yet distinct three-dimensional structures, arising from the different stereochemistry at the A/B ring junction, lead to notable differences in their pharmacological profiles. researchgate.net Allopregnanolone, with its planar 5α-configuration, is generally more potent as a GABAA receptor agonist both in vivo and in vitro compared to pregnanolone, which possesses a more bent 5β-configuration. frontiersin.orgnih.govfrontiersin.org
Studies have revealed that the spatial arrangement of the steroid molecule significantly influences its interaction with the GABAA receptor. The 5α-reduced steroids, like allopregnanolone, exhibit a higher degree of enantioselectivity in their modulation of the GABAA receptor compared to their 5β-counterparts. frontiersin.orgnih.gov This suggests a more stringent structural requirement for optimal binding and potentiation at the receptor's neurosteroid binding site for the 5α-isomers.
While both pregnanolone and allopregnanolone are active, research has highlighted differences in their efficacy and regional selectivity. For instance, studies comparing 3α,5α-tetrahydrodeoxycorticosterone (3α,5α-THDOC) and its 5β-isomer have shown that the 5α-steroid has greater potency and efficacy at the GABAA receptor. frontiersin.orgnih.gov Consistent with these findings, allopregnanolone generally demonstrates a greater ability to potentiate GABA-mediated currents, particularly at extrasynaptic δ-subunit containing receptors which mediate tonic inhibition. frontiersin.orgnih.gov Specifically, allopregnanolone has been shown to have a nearly two-fold greater tonic current response compared to its 5β-stereoisomer, pregnanolone. nih.gov
The critical importance of the 3α-hydroxyl group for the positive modulatory activity of these neurosteroids is well-established. elifesciences.org In contrast, their 3β-hydroxy isomers, such as epipregnanolone (B113913) and isoallopregnanolone, often act as negative allosteric modulators or antagonists at the GABAA receptor. frontiersin.orgelifesciences.orgnih.gov
| Compound | Stereochemistry | Relative Potency | Key Findings |
|---|---|---|---|
| Allopregnanolone | 5α-reduced | More Potent | Exhibits higher enantioselectivity and greater potentiation of tonic currents. frontiersin.orgnih.govnih.gov |
| Pregnanolone | 5β-reduced | Less Potent | Shows reduced efficacy in modulating tonic currents compared to the 5α-isomer. nih.gov |
Impact of Sulfation on Biological Activity and Receptor Affinity
Sulfation at the C3-position of pregnanolone and related neurosteroids dramatically alters their biological activity, converting them from positive allosteric modulators of the GABAA receptor to inhibitors. nih.gov This functional switch is a key aspect of their structure-activity relationship. While the 3α-hydroxyl group is essential for the potentiating effects of neurosteroids like pregnanolone, the addition of a negatively charged sulfate (B86663) group at this position results in compounds that antagonize GABAA receptor function. nih.govelifesciences.org
Pregnenolone (B344588) sulfate (PS), a prominent sulfated neurosteroid, acts as a noncompetitive antagonist of the GABAA receptor. jneurosci.org Its inhibitory mechanism is thought to involve the stabilization of a desensitized state of the receptor, thereby reducing the peak response to GABA and accelerating the decay of inhibitory synaptic currents. jneurosci.org This is in stark contrast to its non-sulfated counterpart, pregnenolone, which is largely inactive at the GABAA receptor but can be metabolized to active potentiating neurosteroids. nih.gov
Interestingly, the stereochemistry at the 3-position appears to be less critical for the inhibitory action of sulfated steroids compared to the potentiating action of their non-sulfated forms. Both 3α- and 3β-isomers of pregnenolone sulfate exhibit inhibitory activity at the GABAA receptor. nih.gov This suggests that the binding site for sulfated neurosteroids on the GABAA receptor has different structural requirements than the site for non-sulfated potentiating neurosteroids. nih.govelifesciences.org
The inhibitory effects of sulfated steroids like pregnenolone sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS) are mediated by a common interaction site on the GABAA receptor, which leads to the stabilization of a novel nonconducting state of the receptor. nih.gov This mechanism differs from the enhancement of receptor desensitization that has also been proposed. jneurosci.org
| Compound | Modification | Effect on GABAA Receptor | Mechanism of Action |
|---|---|---|---|
| Pregnanolone | Non-sulfated (3α-OH) | Positive Allosteric Modulator | Potentiates GABA-mediated chloride currents. frontiersin.orgnih.gov |
| Pregnenolone Sulfate | Sulfated (3-sulfate) | Negative Allosteric Modulator/Antagonist | Stabilizes a nonconducting/desensitized state of the receptor. jneurosci.orgnih.gov |
| Epipregnanolone | Non-sulfated (3β-OH) | Negative Allosteric Modulator | Blocks the effects of positive modulators like allopregnanolone. nih.gov |
| Dehydroepiandrosterone (DHEA) | Non-sulfated | Weak or inactive at GABAA | Metabolized to other active steroids. biologie-journal.org |
| Dehydroepiandrosterone Sulfate (DHEAS) | Sulfated | Negative Allosteric Modulator | Inhibits GABAA receptor function. nih.govijbcp.com |
Synthesis and Characterization of Novel Pregnanolone Derivatives
The development of novel pregnanolone derivatives is an active area of research aimed at creating compounds with improved pharmacological properties, such as enhanced receptor specificity, increased potency, and metabolic stability. These synthetic analogs are crucial tools for elucidating the precise mechanisms of neurosteroid action and for developing potential therapeutic agents for a variety of neurological and psychiatric disorders. ijbcp.comnih.gov
Pharmacological Characterization of Synthetic Analogs with Altered Receptor Specificity
The synthesis of pregnanolone analogs with modifications at various positions of the steroid nucleus has provided valuable insights into the structure-activity relationships governing their interaction with the GABAA receptor. For instance, the introduction of a phenylethynyl group at the 3β-position of 3α-hydroxy-5β-pregnan-20-one has led to the development of potent modulators of the GABAA receptor. acs.orgresearchgate.net The potency of these analogs can be further tuned by appropriate substitution on the phenyl group, resulting in ligands with high affinity for the neurosteroid binding site. acs.orgresearchgate.net
Another approach has been the synthesis of pregnanolone analogs with modifications in the C and D rings of the steroid. researchgate.net For example, a series of 11- and 12-substituted derivatives of pregnanolone have been synthesized to probe the structural requirements of the GABAA receptor. researchgate.net The biological activity of these analogs, often assessed by their ability to stimulate [3H]flunitrazepam binding, has revealed that the hydrophobic-hydrophilic balance of the substituents on the C-ring is a critical determinant of their activity. researchgate.net
Furthermore, the synthesis of pregnenolone derivatives with N-heterocyclic systems fused to or substituting the D-ring has been explored for potential anticancer activity. bohrium.com While many of these pregnenolone derivatives showed limited activity, some analogs of 16-dehydropregnenolone (B108158) and dehydroepiandrosterone with these modifications exhibited significant cytotoxic effects, highlighting the importance of the D-ring structure for this particular biological activity. bohrium.com
| Analog Type | Modification | Key Pharmacological Feature | Reference |
|---|---|---|---|
| 3β-(Phenylethynyl)pregnan-20-ones | Substitution at the 3β-position | High affinity for the GABAA receptor neurosteroid site. | acs.orgresearchgate.net |
| C-ring Substituted Analogs | Substitution at the 11- and 12-positions | Activity is dependent on the hydrophobic-hydrophilic balance of the substituents. | researchgate.net |
| D-ring N-heterocyclic Derivatives | Fusion or substitution of N-heterocycles on the D-ring | Some derivatives of 16-dehydropregnenolone exhibit cytotoxic activity. | bohrium.com |
Development of Non-Metabolizable Derivatives for Specific Research Applications
A significant challenge in studying the specific effects of pregnanolone and its parent compound, pregnenolone, is their rapid metabolism into other active steroids. nih.govresearchgate.net To overcome this, researchers have focused on developing non-metabolizable derivatives that retain the desired pharmacological properties but are resistant to metabolic conversion. biologie-journal.orgnih.gov These compounds are invaluable for differentiating the direct effects of the parent molecule from those of its metabolites.
One such example is the synthetic pregnenolone derivative MAP4343, which was developed to be non-metabolizable and has shown antidepressant-like effects in animal models. biologie-journal.orgnih.gov By preventing conversion to other hormones, compounds like MAP4343 allow for a more precise investigation of the therapeutic potential of pregnenolone-like activity. biologie-journal.orgnih.gov
Another strategy involves the synthesis of analogs where key metabolic sites are blocked. For instance, a non-metabolizable derivative of pregnenolone, 3-beta-pregnenolone acetate (B1210297) (compound #43), was identified for its ability to promote microtubule polymerization, a known effect of pregnenolone. nih.govresearchgate.net This compound demonstrated efficacy in increasing neurite outgrowth and promoting stable microtubule formation, making it a useful tool for studying the role of pregnenolone in neuronal development without the confounding effects of its metabolites. nih.govresearchgate.net
The development of these non-metabolizable derivatives represents a crucial step towards creating more specific and effective therapeutic agents based on the neurosteroid scaffold.
Future Directions and Emerging Research Areas
Elucidation of Transcriptional, Translational, and Post-Translational Regulatory Mechanisms in its Synthesis
While the principal enzymatic steps in the synthesis of 3a-Hydroxy-5b-pregnane-20-one are established, the intricate regulatory mechanisms governing this process remain largely unknown. nih.gov The synthesis involves the conversion of progesterone (B1679170) to 5β-dihydroprogesterone (5β-pregnane-3,20-dione) by 5β-reductase, followed by the reduction of this intermediate to this compound by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govhmdb.ca
Future research must focus on:
Transcriptional Control: Identifying the specific transcription factors and co-regulatory proteins that control the expression of the genes encoding 5β-reductase and 3α-HSD. While regulation of steroidogenic genes is an active area of study, specific knowledge regarding the control of pregnanolone-specific synthesis is limited. nih.gov Understanding how stimuli such as stress or hormonal fluctuations influence the transcription of these crucial enzymes is a primary goal.
Translational and Post-Translational Regulation: Investigating how the synthesis of these enzymes is controlled at the level of protein production and the post-translational modifications that may alter their activity. This includes processes like phosphorylation, ubiquitination, or allosteric regulation by other molecules, which could rapidly modulate the rate of this compound synthesis in response to physiological demands. For instance, studies on the related neurosteroid allopregnanolone (B1667786) suggest that ethanol (B145695) may increase the activity of the 3α-HSD enzyme, hinting at complex post-translational control mechanisms that require further investigation for the 5β-pathway. nih.gov
Detailed Enzyme Kinetics of Specific Biosynthetic Pathways
A quantitative understanding of the biosynthetic pathway of this compound depends on detailed kinetic data for the involved enzymes. The conversion from 5β-Pregnane-3,20-dione is catalyzed by 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). hmdb.ca Studies in plant tissue cultures have characterized a related enzyme, 3 alpha-hydroxysteroid-5 beta-oxidoreductase, which reduces 5β-pregnane-3,20-dione to 5β-pregnan-3α-ol-20-one. nih.gov This enzyme was found to be NADPH-dependent, with optimal activity at a pH of 7.0 and a temperature of 42°C. nih.gov
Emerging research should aim to establish a comprehensive kinetic profile for the human enzymes responsible for this compound synthesis. This includes determining key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for various substrates and cofactors. For example, different isoforms of 3α-hydroxysteroid oxidoreductase exist, including cytosolic and particulate forms, which exhibit different kinetic properties and dependencies on cofactors like NADPH and NADH. researchgate.net Characterizing these differences is essential for building accurate models of neurosteroid metabolism.
| Enzyme | Source | Substrate | Product | Cofactor | Optimal pH | Optimal Temp. | Activation Energy |
|---|---|---|---|---|---|---|---|
| 3 alpha-Hydroxysteroid-5 beta-oxidoreductase | Digitalis lanata (Shoot Cultures) | 5 beta-pregnane-3,20-dione | 5 beta-pregnan-3 alpha-ol-20-one | NADPH | 7.0 | 42°C | 56.2 kJ/mol |
Data derived from a study on plant tissue cultures, highlighting the need for characterization of the human enzymes. nih.gov
Investigation of the Physiological Relevance of Observed Concentrations in Experimental Models
This compound, along with its isomer allopregnanolone, is a potent positive allosteric modulator of the GABA-A receptor, which underlies its anxiolytic, sedative, and anticonvulsant properties. nih.govebi.ac.uk Experimental models are crucial for understanding the physiological relevance of this neurosteroid's concentrations in specific brain regions and under various conditions.
Key research findings that require further exploration include:
Brain Region Specificity: Studies have shown that the effects and synthesis of neurosteroids can be highly localized. nih.gov It is important to measure concentrations in specific brain areas, such as the amygdala, hippocampus, or ventral tegmental area, rather than relying solely on plasma levels, which may not accurately reflect brain function. nih.govtandfonline.com
Sex-Specific Effects: Recent studies in alcohol-preferring rats revealed that administration of the isomer allopregnanolone had significant, sex-specific effects on signaling pathways in the brain. nih.gov For example, it increased levels of the chemokine CX3CL1 and its receptor CX3CR1 in the nucleus accumbens of female rats but not males. nih.gov Future studies must investigate whether this compound exhibits similar sex-dimorphic effects.
Response to Stimuli: The levels of neurosteroids can be altered by various stimuli, including stress and ethanol consumption. nih.gov Understanding how the concentration of this compound changes in response to these challenges and how this correlates with behavioral outcomes is a critical area of investigation. nih.govnih.gov
| Experimental Model / Condition | Compound | Brain Region | Finding | Potential Relevance |
|---|---|---|---|---|
| Alcohol-preferring (P) rats | Allopregnanolone | Nucleus Accumbens (NAc), Amygdala, etc. | Increased CX3CL1 levels in females, but not males. nih.gov | Sex-specific neuroimmune response modulation. |
| Alcohol-preferring (P) rats | Allopregnanolone | Amygdala | Significantly increased IL-10 and BDNF levels in males, but not females. semanticscholar.org | Sex-specific anti-inflammatory and neurotrophic effects. |
| Rodents | Allopregnanolone | Ventral Tegmental Area | Metabolism of progestins in the VTA mediates socio-sexual behaviors via GABA-A, NMDA, and dopamine (B1211576) receptors. nih.gov | Role in reproductive and social behaviors. |
| Rodents | Allopregnanolone | Cerebral Cortex | Ethanol administration elevates cortical levels, mediating some of ethanol's GABAergic behavioral effects. nih.gov | Mechanism for alcohol's sedative and anxiolytic effects. |
This table includes findings on the closely related isomer Allopregnanolone (3α-hydroxy-5α-pregnan-20-one), suggesting similar avenues of research for this compound due to their shared potent GABAergic activity. nih.gov
Exploration of its Role in Specific Metabolic Disorders (e.g., Apparent Mineralocorticoid Excess Syndrome Pathway)
This compound is recognized as a human metabolite involved in the metabolic pathway associated with Apparent Mineralocorticoid Excess (AME) syndrome. hmdb.canp-mrd.org AME is a rare, autosomal recessive form of hypertension caused by mutations in the HSD11B2 gene. ahajournals.orgwikipedia.orgorpha.net This gene encodes the enzyme 11β-hydroxysteroid dehydrogenase type 2, which is responsible for converting active cortisol to inactive cortisone (B1669442) in mineralocorticoid-sensitive tissues like the kidney. ahajournals.orgwikipedia.org
In AME, the deficiency of this enzyme leads to an accumulation of cortisol, which then illicitly activates the mineralocorticoid receptor, causing severe hypertension, hypokalemia (low potassium), and low levels of renin and aldosterone (B195564). wikipedia.orgorpha.net As this compound is part of the broader C21-steroid hormone metabolism network, its production and clearance may be altered in AME and related disorders of steroid metabolism. hmdb.ca Future research is needed to clarify the precise role and diagnostic potential of this compound and its metabolites in the pathophysiology of AME and other conditions of steroid dysregulation.
Development of Novel Research Tools and Probes for Studying its Interactions
Advancing the study of this compound requires the development of more sophisticated research tools. A significant area of emerging research is the synthesis of novel analogs and probes to investigate its interactions with the GABA-A receptor and to develop potential therapeutics with improved pharmacological profiles. researchgate.netnih.gov
Researchers have synthesized series of derivatives, such as 3β-substituted pregnan-20-ones, to probe the structure-activity relationship at the neurosteroid binding site. researchgate.netnih.gov For example, the synthesis of 3α-hydroxy-3β-(phenylethynyl)-5β-pregnan-20-ones has led to the development of compounds with very high affinity for the GABA-A receptor. nih.gov These novel molecules serve as powerful probes to:
Map the neurosteroid binding pocket on the GABA-A receptor.
Develop a more precise pharmacophore model for drug design. researchgate.net
Create potential therapeutic agents with greater potency and metabolic stability than the endogenous compound. researchgate.net
Furthermore, the creation of new synthetic methods, such as stereoselective and regioselective synthesis techniques, is crucial for efficiently producing these complex molecules and their derivatives for research purposes. google.comgoogle.com
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 3α-Hydroxy-5β-pregnane-20-one with high purity?
- Methodological Answer : Synthesis typically involves enzymatic reduction of progesterone derivatives using 5β-reductases and 3α-hydroxysteroid dehydrogenases. Characterization requires reverse-phase HPLC (>95% purity, as per CAS 128-20-1) and nuclear magnetic resonance (NMR) to confirm stereochemistry at C3 and C5 positions . Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent degradation .
Q. Which analytical techniques are optimal for quantifying 3α-Hydroxy-5β-pregnane-20-one in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4-3α-Hydroxy-5β-pregnane-20-one) ensures sensitivity and specificity. Solubility in methanol (5 mg/mL) and DMSO facilitates sample preparation . Polar surface area (PSA: 37.3) and LogP (4.59) values guide chromatographic column selection .
Q. What safety protocols are critical when handling 3α-Hydroxy-5β-pregnane-20-one in laboratory settings?
- Methodological Answer : Classified as a Category 2 carcinogen (H351), handling requires PPE (nitrile gloves, lab coats) and fume hoods. Spills must be neutralized with absorbent materials (e.g., vermiculite) and disposed via licensed waste management .
Advanced Research Questions
Q. How do stereochemical differences (e.g., 3α vs. 3β, 5α vs. 5β) affect the biological activity of pregnane derivatives?
- Methodological Answer : Comparative studies using 3β-Hydroxy-5α-pregnan-20-one (CAS 6010-82-8) and 3α-Hydroxy-5β-pregnan-20-one (CAS 128-20-1) reveal divergent receptor binding. For example, 3α-Hydroxy-5β isomers exhibit higher affinity for GABAₐ receptors, validated via radioligand assays in neural tissues .
Q. What experimental strategies resolve contradictions in reported neurosteroid potency across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies arise from metabolic conversion (e.g., 20α-hydroxy intermediates) or plasma protein binding. Isotopic tracing (³H/¹⁴C-labeled compounds) and knockout rodent models (e.g., 5α-reductase-deficient mice) clarify bioavailability and tissue-specific effects .
Q. How does 3α-Hydroxy-5β-pregnane-20-one modulate hypothalamic-pituitary-adrenal (HPA) axis activity?
- Methodological Answer : Incubation of rat medial basal hypothalamus with ³H-20α-hydroxypregn-4-en-3-one demonstrated conversion to 5α-pregnane-3α,20α-diol (3.1%) and 20α-hydroxy-5α-pregnan-3-one (21.2%), indicating local 5α-reductase and 3α-HSD activity .
Q. What synthetic routes yield derivatives (e.g., acetates, semicarbazones) for structure-activity relationship (SAR) studies?
- Methodological Answer : Acetylation with acetic anhydride/pyridine produces 3α-Hydroxy-5β-pregnan-20-one acetate (CAS 51-60-5), while semicarbazones (C22H37N3O2) are synthesized via condensation with semicarbazide. Purity is verified via melting point analysis and FT-IR .
Q. Which enzymes catalyze the metabolism of 3α-Hydroxy-5β-pregnane-20-one in hepatic vs. neural tissues?
- Methodological Answer : Liver microsomes primarily use CYP3A4 for oxidation, whereas neural tissues rely on AKR1C isoforms for reductive metabolism. Inhibitor studies (e.g., ketoconazole for CYP3A4) and siRNA knockdowns validate pathway contributions .
Methodological Considerations for Experimental Design
- Data Contradiction Analysis : Use meta-analytical frameworks to compare studies, adjusting for variables like species (rat vs. human), hormone status (e.g., estrous cycle), and assay sensitivity .
- Advanced Formulation : For in vivo studies, prepare lipid-based nanoemulsions to enhance solubility (logP = 4.59). Stability testing under UV light and varying pH (4–9) ensures compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
